
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide, also known as EIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EIPA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an important tool in the study of various biological systems.
Mecanismo De Acción
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide works by inhibiting the activity of the Na+/H+ exchanger, which is responsible for maintaining the pH balance within cells. By inhibiting the activity of this protein, N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide can disrupt the pH balance within cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration, the regulation of intracellular pH, and the modulation of ion channels. N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide in lab experiments is its ability to inhibit the activity of the Na+/H+ exchanger, which can be used to study the role of pH regulation in various biological systems. However, one limitation of using N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide, including the development of new therapeutic agents based on its anti-inflammatory properties, the study of its effects on ion channels, and the investigation of its potential as a tool for the study of pH regulation in various biological systems. Additionally, further research is needed to determine the optimal dosages and concentrations of N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide for use in various experiments.
Métodos De Síntesis
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium ethoxide and 2-ethoxy-5-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been used in a variety of scientific research applications, including the study of ion channels, cell migration, and regulation of intracellular pH. N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the activity of the Na+/H+ exchanger, a membrane protein that regulates intracellular pH, making it an important tool in the study of pH regulation in various biological systems.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-14-8-6-7-9-16(14)20-25(22,23)15-10-11-18(24-5-2)17(12-15)19-13(3)21/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFXXZIALSVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

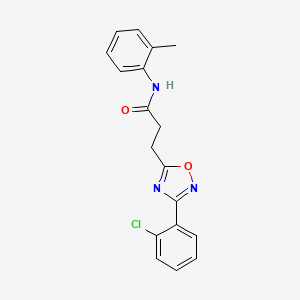
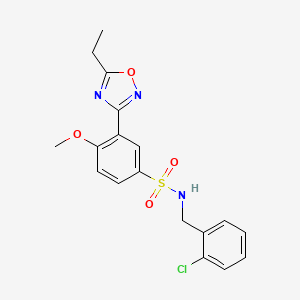

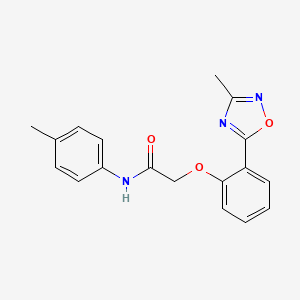



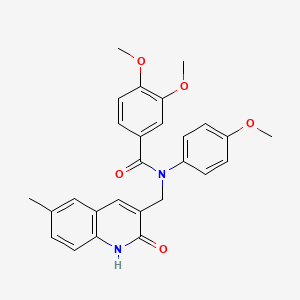
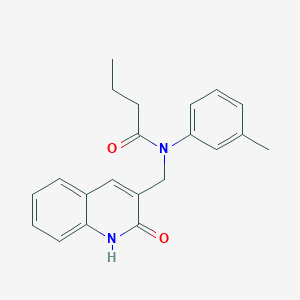
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
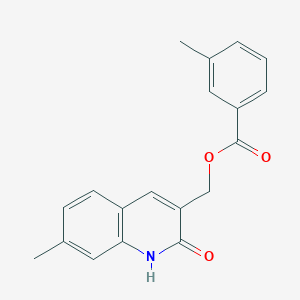


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)